molecular formula C21H22FN3O2 B2479712 4-ethoxy-1-(4-fluorophenyl)-N-(3-phenylpropyl)-1H-pyrazole-3-carboxamide CAS No. 1170992-69-4

4-ethoxy-1-(4-fluorophenyl)-N-(3-phenylpropyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2479712
CAS No.: 1170992-69-4
M. Wt: 367.424
InChI Key: MSEZNHAVVLQTCK-UHFFFAOYSA-N
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Description

4-ethoxy-1-(4-fluorophenyl)-N-(3-phenylpropyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C21H22FN3O2 and its molecular weight is 367.424. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • Studies on N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides revealed insights into the geometric parameters and conformation of related compounds, demonstrating the utility of such structures in understanding molecular interactions and stability (Köysal et al., 2005).

Medicinal Chemistry Applications

  • The synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide by nucleophilic [18F] fluorination for PET radiotracer studies demonstrates the potential of pyrazole derivatives in studying CB1 cannabinoid receptors, highlighting their significance in neuropharmacology and imaging studies (Katoch-Rouse & Horti, 2003).

Applications in Cytotoxicity and Anticancer Research

  • Research on the synthesis and in vitro cytotoxic activity of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases against human cancer cell lines provides evidence of the potential anticancer properties of these derivatives, contributing to the development of new therapeutic agents (Hassan et al., 2015).

Fluorescence and Sensing Applications

  • The development of N-ethoxycarbonylpyrene- and perylene thioamides as building blocks in the synthesis of efficient color-tunable 4-hydroxythiazole-based fluorophores illustrates the versatility of pyrazole derivatives in creating materials with desirable photophysical properties for sensing and optical applications (Witalewska et al., 2019).

Properties

IUPAC Name

4-ethoxy-1-(4-fluorophenyl)-N-(3-phenylpropyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O2/c1-2-27-19-15-25(18-12-10-17(22)11-13-18)24-20(19)21(26)23-14-6-9-16-7-4-3-5-8-16/h3-5,7-8,10-13,15H,2,6,9,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEZNHAVVLQTCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1C(=O)NCCCC2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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